![molecular formula C17H13BrN2O2 B2467318 (2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-76-0](/img/structure/B2467318.png)
(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also include computational studies to predict properties based on the compound’s structure .Aplicaciones Científicas De Investigación
Eco-friendly Synthesis Approach
Proença and Costa (2008) developed a method for synthesizing 2-imino-2H-chromene-3-carboxamides with high atom economy and excellent yield. They used aqueous sodium carbonate or hydrogen carbonate solution for Knoevenagel condensation, highlighting an eco-friendly approach in chemical synthesis (Proença & Costa, 2008).
Efficient Domino Synthesis
Gyuris et al. (2011) demonstrated an efficient one-pot domino synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives from 2-imino-2H-chromene-3-carboxamides. This method yields up to 92%, showcasing an effective strategy in organic synthesis (Gyuris et al., 2011).
Antimicrobial Activity Exploration
Ukhov et al. (2021) synthesized new N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and tested them for antimicrobial activity. Some of these compounds showed promising results, indicating potential applications in antimicrobial research (Ukhov et al., 2021).
Potential Cytotoxic Agents
Gill, Kumari, and Bariwal (2016) explored the cytotoxic activity of novel 2-imino-2H-chromene-3(N-aryl)carboxamides against various human cancer cell lines. These compounds showed equipotent activity with standard anticancer drugs, suggesting their potential as cytotoxic agents (Gill, Kumari, & Bariwal, 2016).
Novel Fluorescent Probe Development
Bekhradnia et al. (2016) reported the development of a novel coumarin-based fluorescent probe for selective detection of Cu(II) ions. This highlights the potential of 2-imino-2H-chromene derivatives in the creation of sensitive chemical sensors (Bekhradnia, Domehri, & Khosravi, 2016).
Anticancer and Cytotoxic Properties
Edraki et al. (2016) synthesized compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds and evaluated their cytotoxic activity against cancer cells. Their findings support the potential therapeutic application of these compounds in cancer treatment (Edraki et al., 2016).
Antimicrobial Evaluation of Derivatives
Helal et al. (2010) focused on the antimicrobial activities of various chromene derivatives, including 2-imino-2H-chromene-3-carboxamides. Their research contributes to the understanding of the antimicrobial properties of these compounds (Helal, Ali, Ali, & Ammar, 2010).
Synthesis and Chemistry Overview
Ali et al. (2020) provided a comprehensive review of the synthesis and reactions of 2-imino-2H-chromene-3-carbo(thio)amides, highlighting their significance as building blocks in synthetic chemistry and their unique reactivity (Ali, El-Shaaer, Abdel‐kariem, Hussien, Yahia, & Zahran, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-3-2-4-13(7-10)20-17-14(16(19)21)9-11-8-12(18)5-6-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTRWDKLSHWBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


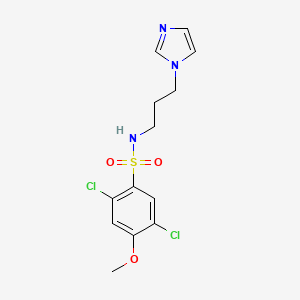
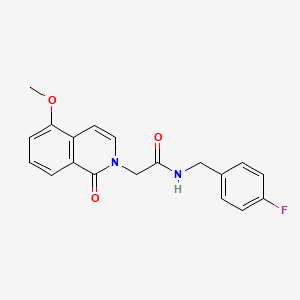
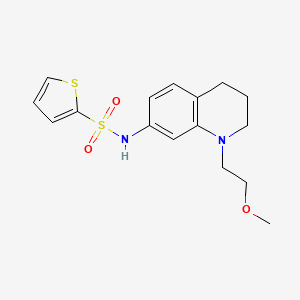
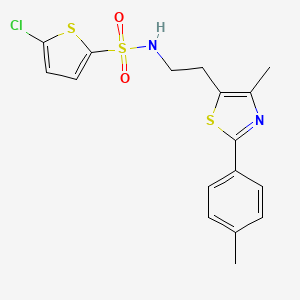
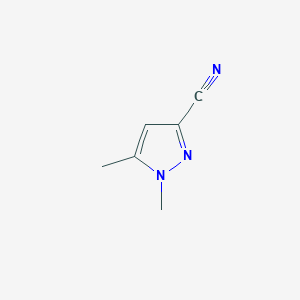

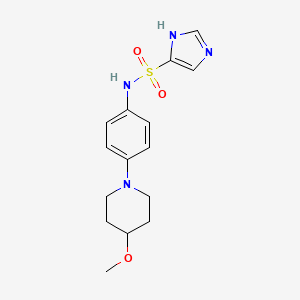
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
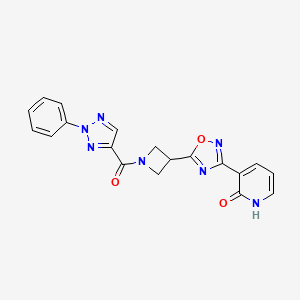
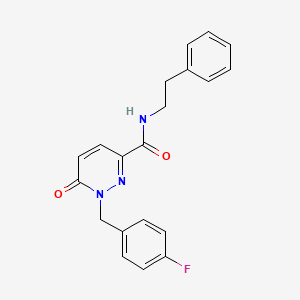

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)